molecular formula C27H26N4O3 B11038528 4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11038528
M. Wt: 454.5 g/mol
InChI Key: BHDBCZLZQYBVCZ-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process. One common method involves the cyclization of N-(4-methylphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in a DMSO solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like DMSO or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C27H26N4O3/c1-16-9-12-19(13-10-16)29-26(32)24-17(2)28-27-30-20-7-5-6-8-21(20)31(27)25(24)18-11-14-22(33-3)23(15-18)34-4/h5-15,25H,1-4H3,(H,28,30)(H,29,32)

InChI Key

BHDBCZLZQYBVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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